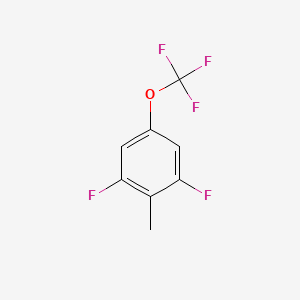

2,6-Difluoro-4-(trifluoromethoxy)toluene

CAS No.: 1803828-47-8

Cat. No.: VC2764132

Molecular Formula: C8H5F5O

Molecular Weight: 212.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803828-47-8 |

|---|---|

| Molecular Formula | C8H5F5O |

| Molecular Weight | 212.12 g/mol |

| IUPAC Name | 1,3-difluoro-2-methyl-5-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H5F5O/c1-4-6(9)2-5(3-7(4)10)14-8(11,12)13/h2-3H,1H3 |

| Standard InChI Key | RURLXQJDXDKUNU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1F)OC(F)(F)F)F |

| Canonical SMILES | CC1=C(C=C(C=C1F)OC(F)(F)F)F |

Introduction

Physical and Chemical Properties

2,6-Difluoro-4-(trifluoromethoxy)toluene possesses well-defined physical and chemical properties that contribute to its usefulness in chemical synthesis. The compound's molecular structure features a benzene ring with strategically positioned fluorine substituents that alter its electronic properties and reactivity patterns compared to non-fluorinated toluene derivatives.

The presence of fluorine atoms at the 2 and 6 positions creates electron deficiency in the aromatic ring due to fluorine's high electronegativity. This electronic effect, combined with the trifluoromethoxy group at position 4, significantly influences the compound's chemical behavior, particularly in nucleophilic and electrophilic reactions. The methyl group attached to the ring provides opportunities for further functionalization through radical or oxidation reactions.

Table 1: Physical and Chemical Properties of 2,6-Difluoro-4-(trifluoromethoxy)toluene

| Property | Value |

|---|---|

| CAS Number | 1803828-47-8 |

| IUPAC Name | 1,3-difluoro-2-methyl-5-(trifluoromethoxy)benzene |

| Molecular Formula | C₈H₅F₅O |

| Molecular Weight | 212.12 g/mol |

| Standard InChI | InChI=1S/C8H5F5O/c1-4-6(9)2-5(3-7(4)10)14-8(11,12)13/h2-3H,1H3 |

| Standard InChIKey | RURLXQJDXDKUNU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1F)OC(F)(F)F)F |

| PubChem Compound ID | 121591879 |

The compound's lipophilicity is enhanced by the presence of the trifluoromethoxy group, which is a critical factor in determining a molecule's ability to penetrate biological membranes. This property makes 2,6-Difluoro-4-(trifluoromethoxy)toluene particularly valuable in drug development, where membrane permeability often represents a significant challenge. Additionally, the fluorine substituents provide metabolic stability by protecting potential sites of oxidative metabolism.

Synthetic Methodologies

The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)toluene typically involves specialized chemical transformations designed to introduce fluorine atoms and the trifluoromethoxy group at specific positions on the aromatic ring. These synthetic approaches often require precise control of reaction conditions to ensure selectivity and yield.

Nucleophilic Aromatic Substitution

Applications in Medicinal Chemistry

2,6-Difluoro-4-(trifluoromethoxy)toluene serves as a valuable intermediate in pharmaceutical development, where its unique structural and electronic properties contribute to enhanced biological activity of drug candidates.

Pharmaceutical Intermediates

The compound functions as a synthetic intermediate in the development of various pharmaceutical compounds, particularly those targeting cancer and inflammatory conditions. Its distinctive electronic properties enhance the biological activity of resulting drug molecules, making it useful in creating compounds with specific receptor affinities or enzyme inhibition properties.

The trifluoromethoxy group in 2,6-Difluoro-4-(trifluoromethoxy)toluene provides several advantages in drug design, including:

-

Enhanced lipophilicity, improving membrane permeability

-

Increased metabolic stability compared to non-fluorinated analogs

-

Altered hydrogen bonding capabilities, affecting protein binding

-

Improved bioavailability of resulting drug candidates

These properties make 2,6-Difluoro-4-(trifluoromethoxy)toluene particularly valuable in developing drugs that require specific physicochemical properties to reach their biological targets effectively.

Structure-Activity Relationships

The specific arrangement of fluorine atoms and the trifluoromethoxy group in 2,6-Difluoro-4-(trifluoromethoxy)toluene creates a unique electronic environment that can be exploited in structure-activity relationship studies. Medicinal chemists often utilize this scaffold to explore how subtle structural modifications affect a compound's interaction with biological targets.

By maintaining the 2,6-difluoro-4-trifluoromethoxy pattern while modifying other parts of the molecule, researchers can develop compounds with optimized properties for specific therapeutic applications. This systematic approach to drug design has led to the development of several drug candidates containing fluorinated aromatic rings similar to 2,6-Difluoro-4-(trifluoromethoxy)toluene.

Agrochemical Applications

In addition to its pharmaceutical applications, 2,6-Difluoro-4-(trifluoromethoxy)toluene serves as an important intermediate in agrochemical development, where fluorinated compounds have gained significant attention due to their enhanced efficacy and stability.

Herbicide and Pesticide Development

The compound is utilized as an intermediate in the synthesis of herbicides and pesticides, where its fluorinated structure enhances the efficacy and stability of the resulting agrochemical products. The presence of fluorine atoms and the trifluoromethoxy group contributes to several beneficial properties in agrochemicals:

-

Increased lipophilicity, improving penetration through plant cuticles or insect exoskeletons

-

Enhanced metabolic stability, leading to longer persistence in the environment

-

Improved binding affinity to target enzymes or receptors

-

Greater resistance to photodegradation, extending field efficacy

These properties allow for the development of agrochemicals that require lower application rates while maintaining high efficacy, potentially reducing environmental impact and improving cost-effectiveness.

Environmental Considerations

While the stability of fluorinated agrochemicals offers advantages in terms of efficacy and duration of action, it also raises concerns regarding environmental persistence. Research into agrochemicals containing moieties similar to 2,6-Difluoro-4-(trifluoromethoxy)toluene must balance efficacy with environmental considerations, including biodegradability and potential bioaccumulation.

Modern agrochemical development focusing on compounds related to 2,6-Difluoro-4-(trifluoromethoxy)toluene aims to optimize the balance between stability and environmental fate, ensuring that these compounds provide effective pest control while minimizing long-term environmental impact.

Biological Activity

The biological activity of 2,6-Difluoro-4-(trifluoromethoxy)toluene is primarily attributed to its ability to interact with biological macromolecules in specific ways that affect their function. These interactions are largely determined by the compound's electronic properties and spatial arrangement.

Mechanism of Action

The electron-withdrawing nature of the trifluoromethoxy group and fluorine atoms significantly modifies the electronic properties of 2,6-Difluoro-4-(trifluoromethoxy)toluene, allowing it to act as an enzyme inhibitor or pharmaceutical intermediate. The specific electronic distribution created by these substituents affects how the molecule interacts with biological targets, potentially altering enzyme function or receptor signaling.

The trifluoromethoxy group can engage in hydrophobic interactions with non-polar pockets in proteins, while the fluorine atoms may participate in polar interactions or weak hydrogen bonding. These combined interactions can lead to selective binding to specific biological targets, resulting in modulation of their function.

Structure-Function Relationships

The relationship between the structure of 2,6-Difluoro-4-(trifluoromethoxy)toluene and its biological effects is complex and depends on the specific biological context. The strategic positioning of fluorine atoms at the 2 and 6 positions creates a specific electronic and steric environment that can complement binding sites on target proteins.

Research on similar fluorinated compounds suggests that modifications to the basic structure of 2,6-Difluoro-4-(trifluoromethoxy)toluene can significantly alter its biological activity, allowing for fine-tuning of properties to target specific biological pathways. This structure-function relationship makes 2,6-Difluoro-4-(trifluoromethoxy)toluene and its derivatives valuable tools in medicinal chemistry and biological research.

Comparison with Similar Fluorinated Compounds

To better understand the unique properties and applications of 2,6-Difluoro-4-(trifluoromethoxy)toluene, it is valuable to compare it with structurally similar fluorinated compounds. This comparison highlights how subtle structural differences can lead to significant variations in chemical and biological properties.

Table 2: Comparison of 2,6-Difluoro-4-(trifluoromethoxy)toluene with Related Fluorinated Compounds

Electronic and Structural Differences

The comparison reveals significant differences in electronic properties and steric considerations among these compounds. For example, 2,5-Difluoro-4-(trifluoromethoxy)toluene differs only in the position of one fluorine atom, yet this subtle change alters the electronic distribution across the aromatic ring, potentially affecting its interactions with biological targets .

Similarly, replacing fluorine with bromine, as in 2,6-Dibromo-4-(trifluoromethyl)toluene, significantly increases the size of the halogen substituents and alters their electronic effects. Bromine is less electronegative than fluorine but possesses stronger polarizability, leading to different types of intermolecular interactions .

Applications Across Different Compound Classes

The comparison also highlights how these structural differences translate to varied applications. For instance, 2,6-Dibromo-4-(trifluoromethoxy)aniline has been used in the synthesis of agricultural insecticides, suggesting potential similar applications for 2,6-Difluoro-4-(trifluoromethoxy)toluene in this field .

These comparisons provide valuable insights for researchers seeking to optimize properties for specific applications. By understanding how structural modifications affect chemical and biological properties, scientists can design compounds with tailored characteristics for pharmaceutical, agrochemical, or other applications.

Analytical Techniques for Characterization

The characterization of 2,6-Difluoro-4-(trifluoromethoxy)toluene requires specialized analytical techniques to confirm its structure, assess its purity, and study its properties. These techniques provide essential information for researchers working with this compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary tool for characterizing 2,6-Difluoro-4-(trifluoromethoxy)toluene. ¹⁹F NMR is particularly valuable for fluorinated compounds, providing distinct signals for different fluorine environments in the molecule. The fluorine atoms at positions 2 and 6 typically show different chemical shifts than those in the trifluoromethoxy group, allowing for confirmation of the structure.

Mass spectrometry provides additional structural information, with fragmentation patterns characteristic of fluorinated aromatics. The presence of multiple fluorine atoms creates distinctive isotope patterns that help confirm the molecular formula.

Infrared spectroscopy can identify specific functional groups, including the C-F bonds and the ether linkage in the trifluoromethoxy group. These spectroscopic techniques, when used together, provide comprehensive structural confirmation.

Research Significance and Future Directions

The research significance of 2,6-Difluoro-4-(trifluoromethoxy)toluene extends across multiple scientific disciplines, highlighting its value as both a research tool and a practical intermediate in various applications.

Current Research Trends

Current research involving 2,6-Difluoro-4-(trifluoromethoxy)toluene focuses on several key areas:

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of novel pharmaceutical applications, particularly in targeting treatment-resistant conditions

-

Investigation of structure-activity relationships to optimize biological activity

-

Application in agrochemical development with improved efficacy and reduced environmental impact

-

Utilization as a building block in the synthesis of advanced materials with specialized properties

These research directions reflect the versatility of 2,6-Difluoro-4-(trifluoromethoxy)toluene and its potential to contribute to advances in multiple fields.

Future Research Opportunities

Future research opportunities for 2,6-Difluoro-4-(trifluoromethoxy)toluene include:

-

Exploration of catalytic methods for introducing the 2,6-difluoro-4-trifluoromethoxy pattern more efficiently

-

Development of medicinal chemistry applications targeting specific disease pathways

-

Investigation of potential applications in materials science, including fluorinated polymers and liquid crystals

-

Studies on the environmental fate and toxicology of compounds containing this structural motif

-

Computational studies to better understand the electronic properties and reactivity patterns

As interest in fluorinated compounds continues to grow across multiple disciplines, 2,6-Difluoro-4-(trifluoromethoxy)toluene is likely to remain a significant focus of research attention due to its unique structural features and versatile applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume